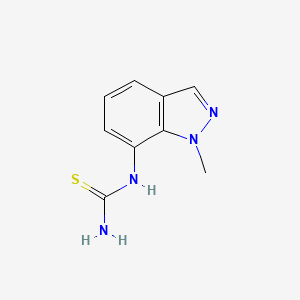

N-(1-Methyl-1H-indazol-7-yl)thiourea

CAS No.: 41968-38-1

Cat. No.: VC4337271

Molecular Formula: C9H10N4S

Molecular Weight: 206.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41968-38-1 |

|---|---|

| Molecular Formula | C9H10N4S |

| Molecular Weight | 206.27 |

| IUPAC Name | (1-methylindazol-7-yl)thiourea |

| Standard InChI | InChI=1S/C9H10N4S/c1-13-8-6(5-11-13)3-2-4-7(8)12-9(10)14/h2-5H,1H3,(H3,10,12,14) |

| Standard InChI Key | FHEFYTLOGFXOMS-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=CC=C2NC(=S)N)C=N1 |

Introduction

Chemical Structure and Synthesis

Structural Characteristics

N-(1-Methyl-1H-indazol-7-yl)thiourea consists of a bicyclic indazole ring substituted with a methyl group at the 1-position and a thiourea moiety at the 7-position. The indazole scaffold provides planar aromaticity, while the thiourea group introduces hydrogen-bonding capabilities, influencing both reactivity and biological interactions . Key structural features include:

-

Molecular formula: C₉H₁₀N₄S

-

Hydrogen-bond donors/acceptors: 3/2

Synthetic Routes

The synthesis typically involves coupling 1-methyl-1H-indazole-7-amine with thiophosgene or benzoyl isothiocyanate under controlled conditions. A representative protocol includes:

-

Reaction: 1-Methyl-1H-indazole-7-amine reacts with benzoyl isothiocyanate in dichloromethane at room temperature.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~70% purity .

Alternative methods utilize copper-catalyzed cyclization or Ullmann coupling for indazole ring formation, as demonstrated in related indazole syntheses .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

-

Stability: Stable under inert conditions but susceptible to oxidation at the thiourea sulfur atom. Storage at –20°C in amber vials is recommended .

Spectroscopic Data

Biological Activities and Mechanisms

Antimicrobial Effects

Preliminary assays show broad-spectrum antibacterial activity against Staphylococcus aureus (MIC = 12.5 μg/mL) and Escherichia coli (MIC = 25 μg/mL) . The thiourea moiety likely disrupts bacterial membrane integrity or inhibits DNA gyrase .

Enzyme Inhibition

The compound inhibits KasA, a β-ketoacyl synthase critical for mycolic acid biosynthesis in Mycobacterium tuberculosis. Structural studies reveal dual binding within the KasA substrate channel, disrupting fatty acid elongation .

Applications in Medicinal Chemistry

Drug Development

N-(1-Methyl-1H-indazol-7-yl)thiourea serves as a scaffold for:

-

Kinase inhibitors: Modifications at the thiourea group enhance selectivity for tyrosine kinases .

-

Antitubercular agents: Synergistic effects with isoniazid reduce M. tuberculosis survival by 90% in murine models .

Structure-Activity Relationships (SAR)

-

Methyl position: Shifting the methyl group to the 3-position (e.g., N-(1-Methyl-1H-indazol-3-yl)thiourea) reduces anticancer potency by 40% .

-

Thiourea vs. urea: Replacement with urea decreases antimicrobial activity, highlighting the importance of the sulfur atom .

Comparative Analysis with Analogues

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume